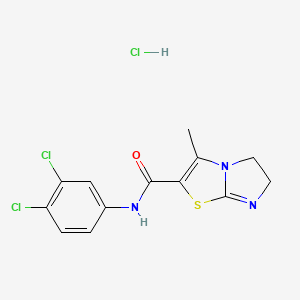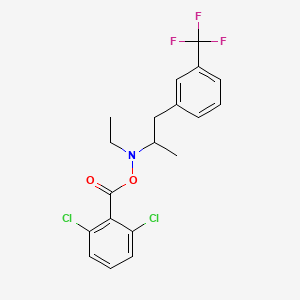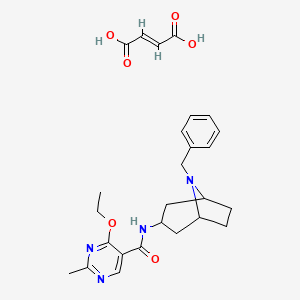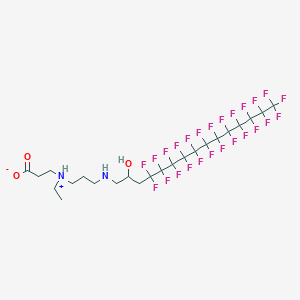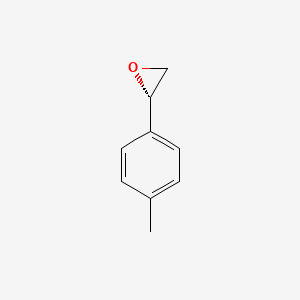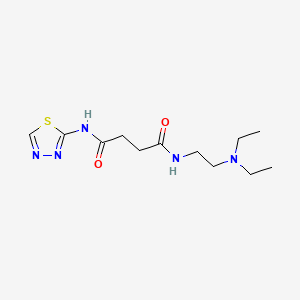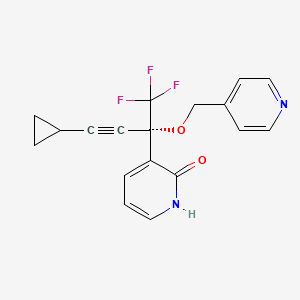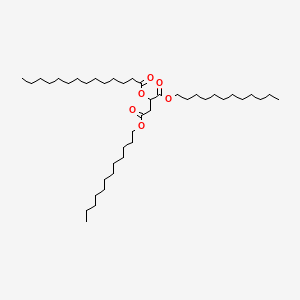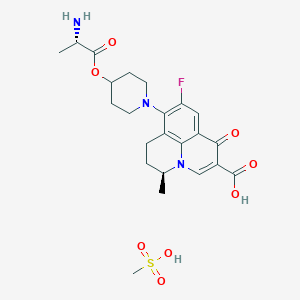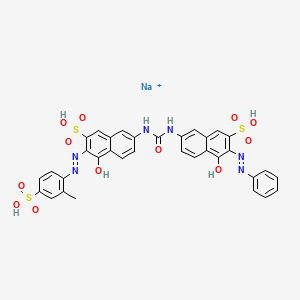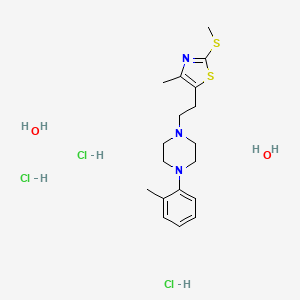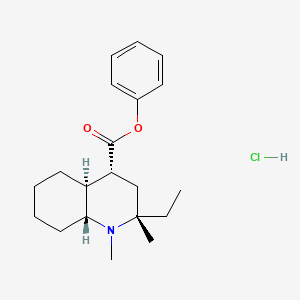
4-Quinolinol, decahydro-1,2-dimethyl-4-phenyl-, propionate, hydrochloride, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinolinol, decahydro-1,2-dimethyl-4-phenyl-, propionate, hydrochloride, (Z)- is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinol, decahydro-1,2-dimethyl-4-phenyl-, propionate, hydrochloride, (Z)- involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Hydrogenation: The quinoline core undergoes hydrogenation to form the decahydroquinoline structure.
Substitution Reactions: Introduction of the 1,2-dimethyl and 4-phenyl groups through Friedel-Crafts alkylation and acylation reactions.
Esterification: The propionate group is introduced via esterification reactions.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-Quinolinol, decahydro-1,2-dimethyl-4-phenyl-, propionate, hydrochloride, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline core or the substituent groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides, acyl chlorides, and Lewis acids (e.g., aluminum chloride) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline core.
科学的研究の応用
4-Quinolinol, decahydro-1,2-dimethyl-4-phenyl-, propionate, hydrochloride, (Z)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4-Quinolinol, decahydro-1,2-dimethyl-4-phenyl-, propionate, hydrochloride, (Z)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth.
類似化合物との比較
Similar Compounds
4-Quinolinol, 4-ethyldecahydro-1,2-dimethyl-: Similar structure but with an ethyl group instead of a phenyl group.
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-: Contains an ethynyl group instead of a phenyl group.
4-Hydroxyquinoline: A simpler quinoline derivative with a hydroxyl group at the 4-position.
Uniqueness
4-Quinolinol, decahydro-1,2-dimethyl-4-phenyl-, propionate, hydrochloride, (Z)- is unique due to its specific combination of substituents, which can confer distinct biological activities and chemical reactivity. The presence of the propionate ester and hydrochloride salt further differentiates it from other quinoline derivatives.
特性
CAS番号 |
51368-78-6 |
|---|---|
分子式 |
C20H30ClNO2 |
分子量 |
351.9 g/mol |
IUPAC名 |
phenyl (2S,4R,4aS,8aR)-2-ethyl-1,2-dimethyl-3,4,4a,5,6,7,8,8a-octahydroquinoline-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H29NO2.ClH/c1-4-20(2)14-17(16-12-8-9-13-18(16)21(20)3)19(22)23-15-10-6-5-7-11-15;/h5-7,10-11,16-18H,4,8-9,12-14H2,1-3H3;1H/t16-,17+,18+,20-;/m0./s1 |
InChIキー |
QAYKZZNEMXGZNZ-HFPXOGOCSA-N |
異性体SMILES |
CC[C@]1(C[C@H]([C@@H]2CCCC[C@H]2N1C)C(=O)OC3=CC=CC=C3)C.Cl |
正規SMILES |
CCC1(CC(C2CCCCC2N1C)C(=O)OC3=CC=CC=C3)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


